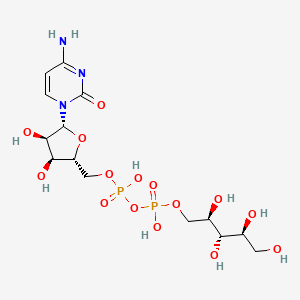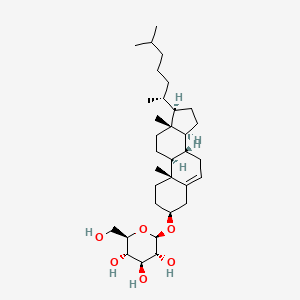
Cholesteryl glucoside
Overview
Description
Synthesis Analysis
Cholesteryl glucoside synthesis involves complex biochemical pathways and enzymatic reactions. A significant study demonstrated that cholesterol glucosylation activity is catalyzed by the enzyme β-glucosidase 1 (GBA1), which performs a transglucosylation reaction using glucosylceramide (GlcCer) as the glucose donor, rather than UDP-Glucose. This novel function of GBA1 highlights a unique pathway for glycolipid metabolism in mammals, contributing to our understanding of this compound synthesis in biological systems (Akiyama et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied through synthetic and analytical methods. Nguyen et al. (2014) achieved step-economical syntheses of cholesteryl-6-O-phosphatidyl-α-D-glucopyranosides, unique to Helicobacter pylori, using regioselective deprotection and phosphoramidite coupling techniques. This work provided critical insights into the structural characterization of this compound derivatives, facilitating further glycolipidomic profiling and biological studies (Nguyen et al., 2014).
Chemical Reactions and Properties
The chemical properties of this compound are influenced by its unique structure, enabling specific reactions and interactions within biological systems. Notably, the synthesis and regioselective enzymatic acylation of this compound derivatives have been explored, demonstrating the compound's versatility in chemical modifications and its potential for creating novel glycolipid structures with specific biological functions (Pączkowski et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as its effects on membrane dynamics and interactions with other lipids, have been a focus of research. Hanashima et al. (2020) investigated how glucosylation of cholesterol affects its ordering and interactions in membranes, revealing that cholesteryl-β-D-glucoside (ChoGlc) significantly reduces the ordering effect of cholesterol on sphingomyelin chains, thereby altering the membrane's physical properties. This research sheds light on the impact of this compound on lipid bilayer dynamics and its potential roles in cell membrane organization and function (Hanashima et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound contribute to its biological functions and interactions within the cell. Studies have highlighted its role in activating heat shock transcription factors and expressing heat shock proteins, indicative of its involvement in cellular stress responses. The enzymatic pathways and molecular mechanisms underlying this compound's synthesis and function in biological systems provide valuable insights into its chemical properties and their implications for cellular physiology (Akiyama et al., 2013).
Scientific Research Applications
Cholesteryl glucosides, specifically cholesteryl α-d-glucosides (αGCs), produced by Helicobacter pylori, have been found to signal through the Macrophage inducible C-type lectin (Mincle), inducing a pro-inflammatory response. This signaling plays a role in the development of gastric atrophy, suggesting therapeutic potential in preventing H. pylori-mediated inflammation and cancer (Timmer et al., 2021).
Steryl glycosides (SGs), which include cholesteryl glucosides, are crucial components of cell membranes. Their glycosylation alters biophysical properties and confers resistance to stress. In mammals, cholesteryl glucosides synthesized via glucocerebrosidases in the central nervous system have therapeutic applications and are implicated in immune responses against pathogenic bacterial SGs (Shimamura, 2020).
The biosynthesis of cholesteryl glucoside by Mycoplasma gallinarum involves the transfer of glucose to membrane-bound sterol, indicating a specific enzymatic activity linked to the membrane (Smith, 1971).
Unique cholesteryl glucosides in Helicobacter pylori, including cholesteryl-α-D-glucopyranoside and cholesteryl-6-O-tetrade-canoyl-α-D-glucopyranoside, have been identified. These glucosides are rare in animals and bacteria and exhibit hemolytic activities, adding new facets to the physiology and biochemistry of H. pylori (Hirai et al., 1995).
The glucosylation of cholesterol, forming cholesteryl-β-D-glucoside (ChoGlc), alters interactions in brain tissue membranes, particularly with sphingomyelin, which is abundant in the brain. This process influences the stability of sphingomyelin-based domains in biological membranes (Hanashima et al., 2020).
Mechanism of Action
Future Directions
Cholesteryl glucoside has been found to enhance the adhesion of Helicobacter pylori to gastric epithelium . Future studies are needed to determine whether inhibition of H. pylori-specific cholesteryl glucosides constitutes a target for the development of new therapeutic molecules for H. pylori-induced inflammation and malignancies .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCJUNYLQOAIM-UQBZCTSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331472 | |
| Record name | Cholesteryl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7073-61-2 | |
| Record name | Cholesteryl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




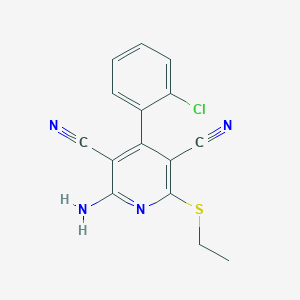

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)
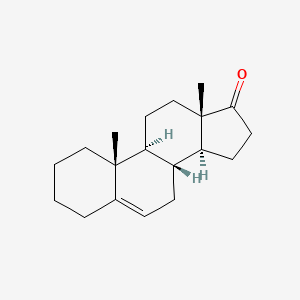

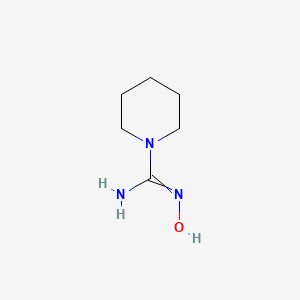
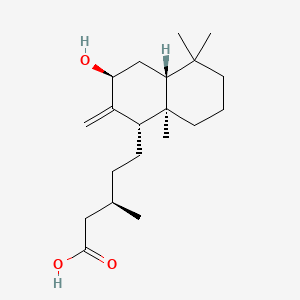


![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)
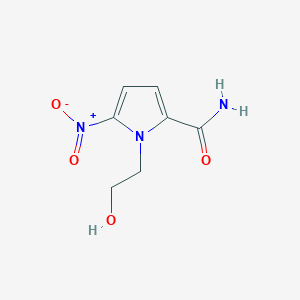
![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)
